4-[(6-Methylpyrazin-2-yl)oxy]benzylamine
Overview
Description
4-[(6-Methylpyrazin-2-yl)oxy]benzylamine is an organic compound with the molecular formula C12H13N3O and a molecular weight of 215.256 g/mol . This compound is characterized by the presence of a benzylamine group attached to a 6-methylpyrazin-2-yl-oxy moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine typically involves the reaction of 4-hydroxybenzylamine with 6-methylpyrazine-2-carboxylic acid under specific reaction conditions. The process generally includes:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound by reacting 4-hydroxybenzylamine with a suitable activating agent such as thionyl chloride or phosphorus oxychloride.
Coupling Reaction: The intermediate is then reacted with 6-methylpyrazine-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyrazin-2-yl)oxy]benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted benzylamine derivatives with various functional groups.
Scientific Research Applications
4-[(6-Methylpyrazin-2-yl)oxy]benzylamine is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid
- 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
- 4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol
Uniqueness
4-[(6-Methylpyrazin-2-yl)oxy]benzylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
IUPAC Name |
[4-(6-methylpyrazin-2-yl)oxyphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-7-14-8-12(15-9)16-11-4-2-10(6-13)3-5-11/h2-5,7-8H,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWHMYUBZLJKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640398 | |
Record name | 1-{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-67-7 | |
Record name | 4-[(6-Methyl-2-pyrazinyl)oxy]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926921-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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